molecular formula C12H22N2O2 B1592070 Tert-butyl 4-cyclopropylpiperazine-1-carboxylate CAS No. 77278-34-3

Tert-butyl 4-cyclopropylpiperazine-1-carboxylate

Cat. No. B1592070
Key on ui cas rn: 77278-34-3
M. Wt: 226.32 g/mol
InChI Key: UNCLAXHNVIYBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737149B2

Procedure details

A solution of tert-butyl piperazine-1-carboxylate (9.31 g, 50 mmol), [(1-ethoxycyclopropyl)oxy]trimethylsilane (20.11 mL, 100.00 mmol) and acetic acid(14.31 mL, 250.00 mmol) in tetrahydrofuran (100 mL), methanol (10 mL) was treated with sodium cyanoborohydride (4.71 g, 75.00 mmol) at 20° C. The resulting solution was stirred at 60° C. for 18 h. The reaction mixture was cooled, filtered and evaporated to dryness. 1N HCl (40 ml) and water (60 ml) were added and the solution extracted with ethyl acetate (3×50 ml). The aqueous layer was basified to pH 10 with solid potassium carbonate and extracted with ethyl acetate (4×50 ml). The organic extracts were washed with saturated sodium chloride solution (50 ml) and dried over MgSO4, filtered and evaporated to dryness to give tert-butyl 4-cyclopropylpiperazine-1-carboxylate (7.73 g, 68.3%) as a white waxy solid.
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
20.11 mL
Type
reactant
Reaction Step One
Quantity
14.31 mL
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(O[C:17]1(O[Si](C)(C)C)[CH2:19][CH2:18]1)C.C(O)(=O)C.C([BH3-])#N.[Na+]>O1CCCC1.CO>[CH:17]1([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)[CH2:19][CH2:18]1 |f:3.4|

Inputs

Step One
Name
Quantity
9.31 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
20.11 mL
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
14.31 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.71 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 60° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
1N HCl (40 ml) and water (60 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 ml)
WASH
Type
WASH
Details
The organic extracts were washed with saturated sodium chloride solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.73 g
YIELD: PERCENTYIELD 68.3%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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